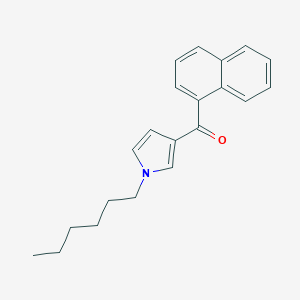

1-Hexyl-3-(1-naphthoyl)pyrrole

Descripción general

Descripción

JWH 031: Tiene una afinidad de unión relativamente baja para el receptor cannabinoide central 1 (CB1), con un valor Ki de 399 nM . A pesar de esta baja afinidad, el JWH 031 es eficaz para reducir la actividad espontánea y aumentar la antinocicepción en ratones . Este compuesto se utiliza principalmente para aplicaciones forenses y de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del JWH 031 implica la reacción del cloruro de 1-naftoílo con 1-hexil-1H-pirrol en condiciones básicas. La reacción normalmente tiene lugar en un disolvente orgánico como el diclorometano o el cloroformo, con una base como la trietilamina o la piridina para neutralizar el ácido clorhídrico formado durante la reacción .

Métodos de producción industrial: La producción industrial del JWH 031 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de grado industrial, con un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica a menudo mediante técnicas como la recristalización o la cromatografía .

Análisis de las reacciones químicas

Tipos de reacciones: El JWH 031 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en la cadena lateral hexílica, dando lugar a la formación de derivados hidroxilados o carboxilados.

Reducción: El grupo carbonilo del JWH 031 puede reducirse para formar derivados alcohólicos.

Sustitución: El anillo naftilo puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Reactivos como el ácido nítrico para la nitración o los halógenos (cloro, bromo) para la halogenación.

Productos principales:

Oxidación: JWH 031 hidroxilado o carboxilado.

Reducción: Derivados alcohólicos del JWH 031.

Sustitución: Derivados nitrados o halogenados del JWH 031.

Análisis De Reacciones Químicas

Types of Reactions: JWH 031 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hexyl side chain, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: The carbonyl group in JWH 031 can be reduced to form alcohol derivatives.

Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Hydroxylated or carboxylated JWH 031.

Reduction: Alcohol derivatives of JWH 031.

Substitution: Nitrated or halogenated derivatives of JWH 031.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cannabinoid Receptor Interaction

Research indicates that 1-Hexyl-3-(1-naphthoyl)pyrrole exhibits significant affinity for both CB1 and CB2 cannabinoid receptors. This binding suggests potential psychoactive effects akin to those of tetrahydrocannabinol (THC), the principal psychoactive compound in cannabis. Studies have demonstrated that this compound may influence various physiological processes, including:

- Pain modulation : Potential analgesic effects through CB1 receptor activation.

- Appetite regulation : Similar mechanisms as THC, which is known to stimulate appetite.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Pentyl-3-(1-naphthoyl)pyrrole | Pentyl group instead of hexyl | High affinity for CB1 receptor |

| 1-Hexyl-3-(2-naphthoyl)pyrrole | Naphthoyl group at position 2 | Altered receptor affinity |

| 1-Pentyl-3-(phenylacetyl)indole | Indole instead of pyrrole | Cannabimimetic properties |

| 1-Hexyl-3-(4-methylphenyl)indole | Methylphenyl instead of naphthoyl | Varying psychoactive effects |

This table illustrates that the unique combination of the hexyl chain and naphthoyl moiety in this compound enhances its binding affinity to cannabinoid receptors compared to other compounds, making it a valuable candidate for further pharmacological exploration.

Case Studies and Research Findings

Study on Binding Affinity

A notable study investigated the binding affinity of this compound to CB receptors, revealing that it binds more effectively than some traditional cannabinoids. This finding opens avenues for developing new therapeutic agents targeting cannabinoid receptors for conditions such as chronic pain or obesity.

Potential Therapeutic Applications

Preliminary research suggests that compounds like this compound could be explored for their therapeutic potential in treating various disorders related to the endocannabinoid system. Further studies are needed to elucidate the mechanisms by which this compound exerts its effects and to assess its safety profile.

Mecanismo De Acción

El JWH 031 ejerce sus efectos uniéndose al receptor cannabinoide central 1 (CB1). A pesar de su baja afinidad de unión, es eficaz para reducir la actividad espontánea y aumentar la antinocicepción en ratones . La unión del JWH 031 a los receptores CB1 modula diversas vías de señalización, lo que da lugar a los efectos observados .

Comparación Con Compuestos Similares

Compuestos similares:

JWH 018: Otro cannabinoide sintético con una mayor afinidad de unión por los receptores CB1.

JWH 250: Una fenilacetilindola con aplicaciones similares en la investigación.

Singularidad: El JWH 031 es único debido a su estructura basada en el pirrol y su relativamente baja afinidad de unión por los receptores CB1, lo que lo distingue de otros cannabinoides sintéticos como el JWH 018 y el JWH 250 .

Actividad Biológica

1-Hexyl-3-(1-naphthoyl)pyrrole (often abbreviated as JWH-018) is a synthetic cannabinoid that has gained attention for its interaction with the endocannabinoid system. This compound is structurally related to natural cannabinoids and has been studied for its potential therapeutic applications as well as its psychoactive effects.

Chemical Structure

This compound is characterized by the following structural features:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Naphthoyl Group : A naphthalene-derived carbonyl group attached to the pyrrole.

- Hexyl Chain : An alkyl chain that enhances lipophilicity and receptor binding.

The biological activity of this compound primarily involves its action on cannabinoid receptors, specifically CB1 and CB2 receptors. The compound exhibits high affinity for these receptors, leading to various physiological effects.

Receptor Binding Affinity

Studies have shown that JWH-018 binds to the CB1 receptor with a Ki value in the low nanomolar range, indicating strong binding affinity. This interaction is crucial for its psychoactive effects, mimicking those of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Biological Activities

This compound has been investigated for several biological activities:

1. Psychoactive Effects

The compound produces effects similar to THC, including:

- Euphoria

- Altered perception

- Increased appetite

These effects are primarily mediated through CB1 receptor activation in the central nervous system.

2. Antinociceptive Properties

Research indicates that JWH-018 may exhibit antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses in various assays, suggesting potential applications in pain management.

3. Anti-inflammatory Effects

Preliminary studies suggest that JWH-018 may possess anti-inflammatory properties, potentially through modulation of cytokine release and immune response pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Psychoactivity | Mimics THC effects; induces euphoria | |

| Antinociception | Reduces pain responses in animal models | |

| Anti-inflammatory | Modulates immune response |

Case Study: Antinociceptive Effects

In a study evaluating the antinociceptive effects of synthetic cannabinoids, this compound was administered to mice subjected to formalin-induced pain. The results demonstrated a significant reduction in pain scores compared to control groups, indicating its potential use as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:

- The length and branching of the alkyl chain significantly affect receptor binding affinity.

- Substituents on the naphthoyl group can enhance or diminish psychoactive effects.

Propiedades

IUPAC Name |

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWPXDHMBKIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433914 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-74-9 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.